S-15176

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H48N2O4S |

|---|---|

Molecular Weight |

544.8 g/mol |

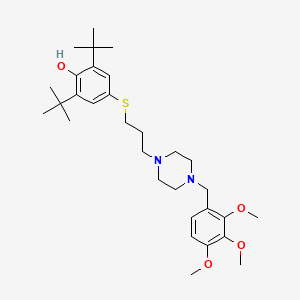

IUPAC Name |

2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol |

InChI |

InChI=1S/C31H48N2O4S/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8/h11-12,19-20,34H,10,13-18,21H2,1-9H3 |

InChI Key |

GMNFEHDZQAODON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |

Synonyms |

N-((3,5-di-tert-butyl-4-hydroxy-1-thiophenyl))-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine S 15176 S-15176 |

Origin of Product |

United States |

Foundational & Exploratory

S-15176 as a Trimetazidine Derivative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15176, a notable derivative of the anti-anginal drug trimetazidine, has garnered significant interest within the scientific community for its pronounced effects on cellular metabolism and mitochondrial function. This technical guide provides a comprehensive overview of this compound, with a particular focus on its role as a modulator of mitochondrial activity. This document summarizes key quantitative data, details experimental protocols for investigating its effects, and presents visual representations of its mechanism of action and relevant experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the context of cardiovascular and metabolic diseases.

Introduction

Trimetazidine is clinically utilized for its ability to shift cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway, a mechanism particularly beneficial under ischemic conditions.[1][2][3] this compound, as a derivative, shares this metabolic-modulating characteristic but also exhibits distinct and potent effects on mitochondrial bioenergetics.[4] Primarily, this compound acts as an inhibitor of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways.[5][6] Furthermore, it directly interacts with the electron transport chain, specifically inhibiting respiratory complex III.[7][8] These actions culminate in a complex pharmacological profile that has been the subject of numerous preclinical investigations. This guide will delve into the quantitative aspects of these effects and the methodologies employed to elucidate them.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across different experimental parameters.

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria

| Substrate | State | This compound Concentration | Oxygen Consumption Rate (% of Control) |

| Glutamate/Malate | State 4 | 10 µM | 115 ± 3 |

| 30 µM | 135 ± 4** | ||

| State 3 | 10 µM | 88 ± 2 | |

| 30 µM | 72 ± 3 | ||

| Succinate | State 4 | 10 µM | 121 ± 4* |

| 30 µM | 142 ± 5** | ||

| State 3 | 10 µM | 85 ± 3* | |

| 30 µM | 68 ± 4 | ||

| Ascorbate/TMPD | State 4 | 30 µM | ~109 |

| State 3 | 30 µM | No significant effect |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data extracted from a study by Belosludtsev et al. (2022).[5]

Table 2: Effect of this compound on the Activity of Mitochondrial Respiratory Chain Complexes

| Complex | This compound Concentration | Activity (% of Control) |

| Complex I | 30 µM | 102.7 ± 1.9 |

| Complex II | 30 µM | 99.4 ± 3.2 |

| Complex III | 30 µM | 63.3 ± 1.4 * |

| Complex IV | 30 µM | 105.1 ± 3.7 |

*p < 0.05 compared to control. Data extracted from a study by Belosludtsev et al. (2022).[5]

Table 3: Effect of this compound on Mitochondrial Membrane Potential and H₂O₂ Production

| Parameter | This compound Concentration | Effect |

| Mitochondrial Membrane Potential | 10 - 50 µM | Dose-dependent decrease[5] |

| H₂O₂ Production | 10 µM | Significant inhibition[5] |

| 30 µM | Significant inhibition[5] | |

| 50 µM | Returned to control levels[5] | |

| Calcium Retention Capacity | > 30 µM | Reduced[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation of Rat Liver Mitochondria

This protocol is a standard method for obtaining functional mitochondria for in vitro assays.

Materials:

-

Male Wistar rats (200-250 g)

-

Isolation Buffer I: 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.2

-

Isolation Buffer II: 250 mM sucrose, 0.3 mM EGTA, 10 mM HEPES-KOH, pH 7.2

-

Resuspension Buffer: 250 mM sucrose, 10 mM HEPES-KOH, pH 7.2

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize the rat according to approved animal care protocols.

-

Excise the liver and immediately place it in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash with fresh, ice-cold Isolation Buffer I to remove excess blood.

-

Homogenize the minced tissue in Isolation Buffer I using a Potter-Elvehjem homogenizer with a Teflon pestle at approximately 1,600 rpm.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.

-

Centrifuge the resuspended mitochondria at 10,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Biuret or BCA assay.

Measurement of Mitochondrial Respiration

This protocol describes the use of a Clark-type oxygen electrode to measure mitochondrial oxygen consumption.

Materials:

-

Isolated rat liver mitochondria

-

Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES-KOH, pH 7.4

-

Respiratory substrates (e.g., glutamate/malate, succinate, ascorbate/TMPD)

-

ADP solution

-

This compound solution

-

Clark-type oxygen electrode system

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 30°C).

-

Add the isolated mitochondria to the chamber to a final concentration of approximately 1 mg/mL.

-

Add the desired respiratory substrates to initiate baseline (State 2) respiration.

-

To measure State 3 respiration, add a known amount of ADP.

-

Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate, known as State 4 respiration.

-

To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of the compound for a specified time before adding the substrates and ADP.

-

Record the oxygen consumption rates in each state and calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate).

Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) can be assessed using potentiometric dyes.

Materials:

-

Isolated rat liver mitochondria or cultured cells

-

Fluorescent dye (e.g., TMRM, Safranin O) or a TPP⁺-sensitive electrode

-

Incubation buffer

-

This compound solution

-

Fluorescence plate reader, flow cytometer, or a specific ion-selective electrode setup

Procedure (using a fluorescent dye):

-

Load the isolated mitochondria or cells with the fluorescent dye according to the dye manufacturer's protocol.

-

Incubate the loaded mitochondria or cells with varying concentrations of this compound for the desired duration.

-

Measure the fluorescence intensity using a suitable instrument. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.

-

Use a mitochondrial uncoupler (e.g., CCCP or FCCP) as a positive control for complete depolarization.

Assay for Respiratory Chain Complex III Activity

The activity of Complex III (cytochrome c reductase) can be measured spectrophotometrically.

Materials:

-

Isolated mitochondria

-

Assay Buffer

-

Reduced Coenzyme Q (e.g., decylubiquinol)

-

Cytochrome c (oxidized form)

-

Spectrophotometer

Procedure:

-

Prepare the mitochondrial sample, which may involve freeze-thawing to disrupt the membranes and expose the enzyme.

-

In a cuvette, combine the Assay Buffer, cytochrome c, and the mitochondrial sample.

-

Initiate the reaction by adding the reduced coenzyme Q substrate.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

To test the effect of this compound, pre-incubate the mitochondrial sample with the compound before initiating the reaction.

-

Calculate the enzyme activity based on the rate of change in absorbance.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for isolating rat liver mitochondria.

Conclusion

This compound presents a multifaceted mechanism of action centered on the modulation of mitochondrial function. Its ability to inhibit the mitochondrial permeability transition pore and Complex III of the electron transport chain, in addition to its effects on fatty acid oxidation, underscores its potential as a pharmacological tool and therapeutic candidate. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate biology of this compound and its implications for human health and disease. Future investigations should continue to delineate the precise molecular interactions of this compound within the mitochondria to fully harness its therapeutic potential.

References

- 1. Video: Rapid Isolation And Purification Of Mitochondria For Transplantation By Tissue Dissociation And Differential Filtration [jove.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound and its methylated derivative suppress the CsA-insensitive mitochondrial permeability transition and subsequent cytochrome c release induced by silver ion, and show weak protonophoric activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of rat liver mitochondria [bio-protocol.org]

- 8. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of S-15176 Difumarate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15176 difumarate salt, a piperazine derivative, has been investigated for its potential therapeutic applications, particularly in conditions related to ischemia-reperfusion injury. Its mechanism of action is primarily centered on the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the key biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Primary Biological Targets

The principal biological targets of this compound are located within the mitochondria, the powerhouses of the cell. By interacting with these targets, this compound influences cellular metabolism and viability. The main targets identified are:

-

Mitochondrial Permeability Transition Pore (PTP)

-

Carnitine Palmitoyltransferase-I (CPT-1)

-

Mitochondrial Respiratory Complex III

-

ATP Synthase

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with its biological targets.

Table 1: Inhibitory Activity of this compound on Carnitine Palmitoyltransferase-I (CPT-1)

| Tissue | IC50 (µM) | Type of Inhibition |

| Heart Mitochondria | 16.8 | Non-competitive |

| Liver Mitochondria | 50.8 | Non-competitive |

Table 2: Inhibitory Activity of this compound on Mitochondrial Permeability Transition Pore (PTP) Opening

| Assay | IC50 (µM) | Observations |

| Inhibition of mitochondrial swelling induced by tert-butylhydroperoxide | 45.7[1] | This compound demonstrates a concentration-dependent inhibition of PTP opening.[1] At a concentration of 10 µM, it has been shown to suppress Ca2+-induced mitochondrial swelling. Protective effects against PTP opening have also been noted at concentrations not exceeding 50 nmol/mg of mitochondrial protein. |

Table 3: Inhibitory Activity of this compound on Mitochondrial Respiratory Complex III

| Concentration (µM) | % Inhibition of Activity |

| 30 | Significant suppression |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways and logical relationships affected by this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Carnitine Palmitoyltransferase-I (CPT-1) Inhibition

Objective: To determine the IC50 value of this compound for the inhibition of CPT-1 in isolated mitochondria.

Materials:

-

Isolated heart or liver mitochondria

-

This compound difumarate salt

-

[³H]Carnitine

-

Palmitoyl-CoA

-

Bovine serum albumin (BSA)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Protocol:

-

Mitochondrial Preparation: Isolate mitochondria from fresh rat heart or liver tissue using standard differential centrifugation methods.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and varying concentrations of this compound.

-

Initiation of Reaction: Add a known amount of mitochondrial protein to the reaction mixture and pre-incubate for a specified time. Initiate the enzymatic reaction by adding [³H]Carnitine and Palmitoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., perchloric acid).

-

Separation of Product: Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using a suitable method, such as solid-phase extraction.

-

Quantification: Measure the radioactivity of the product using a scintillation counter.

-

Data Analysis: Calculate the percentage of CPT-1 inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Caption: Workflow for CPT-1 inhibition assay.

Assessment of Mitochondrial Permeability Transition Pore (PTP) Opening

Objective: To evaluate the inhibitory effect of this compound on PTP opening by measuring mitochondrial swelling.

Materials:

-

Isolated liver mitochondria

-

This compound difumarate salt

-

PTP-inducing agent (e.g., CaCl₂, tert-butylhydroperoxide)

-

Swelling buffer (e.g., containing KCl, MOPS, and a respiratory substrate)

-

Spectrophotometer

Protocol:

-

Mitochondrial Suspension: Resuspend isolated liver mitochondria in the swelling buffer.

-

Pre-incubation: Add varying concentrations of this compound to the mitochondrial suspension and pre-incubate for a specified time at room temperature.

-

Initiation of Swelling: Transfer the mitochondrial suspension to a cuvette and place it in a spectrophotometer. Initiate PTP opening and subsequent mitochondrial swelling by adding the inducing agent (e.g., CaCl₂).

-

Monitoring Swelling: Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

-

Data Analysis: Calculate the rate of swelling for each concentration of this compound. Determine the concentration of this compound that inhibits the swelling by 50% (IC50).

Caption: Workflow for mitochondrial swelling assay.

Measurement of Mitochondrial Respiratory Complex III Activity

Objective: To determine the effect of this compound on the activity of mitochondrial respiratory complex III.

Materials:

-

Isolated mitochondria

-

This compound difumarate salt

-

Decylubiquinol (substrate for complex III)

-

Cytochrome c (oxidized)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

Protocol:

-

Mitochondrial Preparation: Prepare a suspension of isolated mitochondria.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, oxidized cytochrome c, and the desired concentration of this compound.

-

Initiation of Reaction: Add the mitochondrial suspension to the cuvette. Initiate the reaction by adding the substrate, decylubiquinol.

-

Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Data Analysis: Calculate the rate of cytochrome c reduction, which is indicative of complex III activity. Compare the activity in the presence of this compound to the control (without this compound) to determine the percentage of inhibition.

Caption: Workflow for Complex III activity assay.

Conclusion

This compound difumarate salt exerts its biological effects through the modulation of multiple mitochondrial targets. Its ability to inhibit CPT-1, the mitochondrial permeability transition pore, and respiratory complex III underscores its potential as a modulator of cellular metabolism and a protective agent in conditions of cellular stress, such as ischemia-reperfusion injury. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and mitochondrial research. Further investigation into the precise molecular interactions and downstream consequences of this compound binding to these targets will continue to elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of S-15176

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15176, a piperazine derivative, has been investigated for its potential therapeutic effects, particularly in the context of ischemia-reperfusion injury. Its mechanism of action is primarily centered on the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its molecular interactions and cellular effects. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Pharmacokinetics: A Data Gap

Despite a thorough review of the scientific literature, including preclinical studies, no specific data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in any species could be identified. As this compound is a derivative of trimetazidine, the pharmacokinetic profile of trimetazidine may offer some context. Trimetazidine is rapidly absorbed orally, has a low protein binding of about 16%, and is primarily eliminated unchanged in the urine with a half-life of around 7 hours in young, healthy individuals.[1] However, it is crucial to note that these are not the pharmacokinetic parameters of this compound and direct studies are needed to determine its ADME profile.

Pharmacodynamics: Modulator of Mitochondrial Function

The pharmacodynamic effects of this compound are primarily focused on its interaction with mitochondria, the powerhouses of the cell. The compound has been shown to exert its effects through multiple mechanisms, including the inhibition of the mitochondrial permeability transition pore (PTP), modulation of the electron transport chain, and inhibition of fatty acid oxidation.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data available for the pharmacodynamic effects of this compound.

| Parameter | Value | Species/System | Reference |

| IC50 for Mitochondrial Swelling Inhibition (induced by tert-butylhydroperoxide) | 45.7 μM | Not Specified | [2] |

| IC50 for Carnitine Palmitoyltransferase I (CPT-1) Inhibition | 50.8 μM | Rat Liver Homogenate | [3] |

| Concentration of this compound | Effect on Mitochondrial Respiration (Rat Liver Mitochondria) | Reference |

| 10 μM | Decreased ADP- and DNP-stimulated respiration with complex I or II substrates. No effect with complex IV substrates. | [3] |

| 30 μM | Decreased ADP- and DNP-stimulated respiration with complex I or II substrates. Slight stimulation of resting state respiration (State 4). | [3] |

| Concentration of this compound | Effect on Mitochondrial Complex Activity (Disrupted Rat Liver Mitochondria) | % of Control Activity | Reference |

| 30 μM | Complex I | ~95% | [3] |

| 30 μM | Complex II | ~98% | [3] |

| 30 μM | Complex III | ~75% | [3] |

| 30 μM | Complex IV | ~100% | [3] |

| Concentration of this compound | Effect on H₂O₂ Production (Rat Liver Mitochondria) | Reference |

| 10 μM | Significantly inhibited | [3] |

| 30 μM | Significantly inhibited | [3] |

| 50 μM | Returned to control levels | [3] |

| Concentration of this compound | Effect on Mitochondrial Membrane Potential (Rat Thymocytes) | Reference |

| 10 μM | Dose-dependent decrease | [3][4] |

| 30 μM | Complete mitochondrial depolarization | [3][4] |

| Concentration of this compound | Effect on Calcium Retention Capacity (Rat Liver Mitochondria) | Reference |

| 30-50 μM | Reduced | [3][4] |

Key Signaling Pathways and Mechanisms of Action

This compound's pharmacodynamics are intricately linked to key mitochondrial signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Inhibition of the Mitochondrial Permeability Transition Pore (PTP)

This compound is a known inhibitor of the mitochondrial permeability transition pore (PTP), a non-specific channel in the inner mitochondrial membrane.[2][5] Opening of the PTP can lead to mitochondrial swelling, dissipation of the membrane potential, and release of pro-apoptotic factors, ultimately leading to cell death.[6] By inhibiting the PTP, this compound can protect against these deleterious effects, particularly in the context of ischemia-reperfusion injury where calcium overload and oxidative stress are prevalent.[5]

Caption: this compound inhibits the mitochondrial permeability transition pore.

Modulation of Fatty Acid Oxidation (FAO)

This compound is classified as a partial fatty acid oxidation inhibitor.[3] It achieves this by inhibiting carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] This shifts the cell's energy metabolism from fatty acid oxidation towards glucose oxidation, which is more oxygen-efficient, a beneficial effect in ischemic conditions.

Caption: this compound inhibits fatty acid oxidation via CPT-1.

Experimental Protocols

This section provides an overview of the methodologies used to assess the key pharmacodynamic effects of this compound.

Assessment of Mitochondrial Permeability Transition Pore (PTP) Opening

Principle: PTP opening leads to mitochondrial swelling, which can be measured as a decrease in light absorbance (optical density) of a mitochondrial suspension.

Protocol Outline:

-

Mitochondria Isolation: Isolate mitochondria from rat liver or other relevant tissue by differential centrifugation.

-

Suspension: Resuspend the isolated mitochondria in an appropriate buffer (e.g., containing KCl, MOPS, and respiratory substrates).

-

Spectrophotometry: Monitor the absorbance of the mitochondrial suspension at 540 nm using a spectrophotometer.

-

Induction of PTP Opening: Induce PTP opening by adding a triggering agent such as calcium chloride (e.g., 200 µM) or an oxidizing agent like tert-butylhydroperoxide.

-

Treatment with this compound: In parallel experiments, pre-incubate the mitochondrial suspension with various concentrations of this compound before adding the PTP-inducing agent.

-

Data Analysis: Compare the rate and extent of the decrease in absorbance in the presence and absence of this compound to determine its inhibitory effect on mitochondrial swelling.

Caption: Workflow for assessing this compound's effect on PTP opening.

Measurement of Mitochondrial Respiration

Principle: The rate of oxygen consumption by isolated mitochondria can be measured using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer). Different respiratory states can be assessed by the addition of specific substrates and inhibitors.

Protocol Outline:

-

Mitochondria Isolation: Isolate mitochondria as described previously.

-

Respirometry Chamber: Place the isolated mitochondria in a temperature-controlled respirometry chamber containing respiration buffer.

-

Substrate Addition: Add substrates for specific respiratory complexes (e.g., glutamate/malate for Complex I, succinate for Complex II).

-

State 3 Respiration: Initiate State 3 respiration (ADP-stimulated) by adding a known amount of ADP.

-

State 4 Respiration: After ADP is phosphorylated to ATP, the respiration rate will slow down to State 4 (resting state).

-

Treatment with this compound: Add this compound at various concentrations to the chamber to observe its effect on different respiratory states.

-

Uncoupled Respiration: Add an uncoupling agent like FCCP or DNP to measure the maximal respiratory capacity.

-

Inhibitor Addition: Add specific respiratory chain inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to confirm the site of action.

-

Data Analysis: Calculate the respiratory control ratio (RCR; State 3/State 4) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess mitochondrial coupling and efficiency.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. Common dyes include JC-1 and TMRM/TMRE.

Protocol Outline (using JC-1):

-

Cell Culture and Treatment: Culture cells of interest and treat them with various concentrations of this compound for a specified duration.

-

JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

The available evidence strongly indicates that this compound is a potent modulator of mitochondrial function. Its primary pharmacodynamic effects include the inhibition of the mitochondrial permeability transition pore and the partial inhibition of fatty acid oxidation. These actions suggest a therapeutic potential in conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury. However, the complete absence of publicly available pharmacokinetic data represents a significant knowledge gap. Future research, including comprehensive ADME studies, is imperative to fully characterize the therapeutic potential and safety profile of this compound for any potential clinical development.

References

- 1. e-lactancia.org [e-lactancia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane [mdpi.com]

- 5. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]

S-15176: A Deep Dive into its Protective Role in Ischemia-Reperfusion Injury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a significant concern in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The compound S-15176, a trimetazidine derivative, has emerged as a promising therapeutic agent in mitigating the detrimental effects of I/R injury. This technical guide provides a comprehensive overview of the role of this compound in I/R injury, with a focus on its mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The core of this compound's protective effect lies in its ability to inhibit the opening of the mitochondrial permeability transition pore (PTP), a critical event in the cascade of cellular death triggered by I/R.

Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism by which this compound confers protection against ischemia-reperfusion injury is through the inhibition of the mitochondrial permeability transition pore (PTP). The PTP is a non-specific, high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as those induced by I/R.

Opening of the PTP leads to:

-

Dissipation of the mitochondrial membrane potential (ΔΨm).

-

Uncoupling of oxidative phosphorylation.

-

Depletion of cellular ATP stores.

-

Mitochondrial swelling and rupture.

-

Release of pro-apoptotic factors, including cytochrome c and apoptosis-inducing factor (AIF), into the cytosol.

This compound has been shown to directly interact with components of the PTP complex, preventing its opening in response to I/R-induced triggers like calcium overload and oxidative stress. This action preserves mitochondrial integrity and function, thereby averting the downstream cascade of events that lead to cell death.

dot

Caption: this compound signaling pathway in I/R injury.

Quantitative Data from Preclinical Studies

The protective effects of this compound have been quantified in various preclinical models of ischemia-reperfusion injury. The following tables summarize key findings from studies on hepatic and spinal cord I/R injury in rats.

Table 1: Effects of this compound on Biochemical Markers in a Rat Model of Hepatic Ischemia-Reperfusion Injury

| Parameter | Control (I/R) | This compound (1.25 mg/kg) | This compound (2.5 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | Sham |

| ALAT (IU/L) | 2850 ± 350 | 2100 ± 300 | 1500 ± 250 | 900 ± 200 | 450 ± 100 | 50 ± 10 |

| ASAT (IU/L) | 3500 ± 400 | 2600 ± 350 | 1900 ± 300 | 1100 ± 250 | 600 ± 150 | 80 ± 15 |

| ATP Content (%) | 35 ± 5 | 50 ± 7 | 65 ± 8 | 75 ± 9 | 86 ± 10 | 100 |

| Bile Flow (%) | 20 ± 4 | 35 ± 5 | 50 ± 6 | 65 ± 8 | 80 ± 9 | 100 |

Data are presented as mean ± standard deviation. I/R denotes the ischemia-reperfusion group without treatment.

Table 2: Dose-Dependent Effect of this compound on Mitochondrial Swelling in Isolated Rat Liver Mitochondria

| This compound Concentration | Inhibition of Ca2+-induced Swelling (%) |

| 1 µM | 20 ± 5 |

| 5 µM | 60 ± 8 |

| 10 µM | 95 ± 5 |

| IC50 | ~3.5 µM |

IC50 represents the concentration at which 50% of the maximal inhibitory effect is observed.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound in ischemia-reperfusion injury models.

dot

Caption: Workflow for a rat hepatic I/R injury model.

Rat Model of Hepatic Ischemia-Reperfusion Injury

-

Animal Preparation: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Anesthesia: Rats are anesthetized with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the liver.

-

The portal triad (hepatic artery, portal vein, and bile duct) to the left and median lobes of the liver is carefully dissected.

-

A non-traumatic microvascular clamp is applied to the portal triad to induce ischemia. The ischemic period is typically maintained for 60-90 minutes.

-

During ischemia, the abdominal cavity is covered with saline-moistened gauze to prevent dehydration.

-

-

Reperfusion: The microvascular clamp is removed to allow reperfusion of the liver lobes. The reperfusion period can vary from 1 to 24 hours depending on the study endpoints.

-

This compound Administration: this compound is typically administered intravenously or intraperitoneally at various doses (e.g., 1.25, 2.5, 5, 10 mg/kg) prior to the induction of ischemia.

-

Sample Collection: At the end of the reperfusion period, blood samples are collected via cardiac puncture for biochemical analysis (ALAT, ASAT). Liver tissue is excised for histological examination and measurement of ATP content.

Measurement of Mitochondrial Swelling

-

Mitochondria Isolation: Liver mitochondria are isolated from homogenized liver tissue by differential centrifugation in a sucrose-based isolation buffer.

-

Assay Buffer: The assay is performed in a swelling buffer typically containing KCl, MOPS-Tris, and respiratory substrates (e.g., succinate).

-

Spectrophotometric Measurement:

-

Isolated mitochondria are suspended in the assay buffer in a cuvette.

-

The absorbance of the mitochondrial suspension is monitored at 540 nm in a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

-

Mitochondrial swelling is induced by the addition of a calcium chloride solution (e.g., 100 µM).

-

To test the effect of this compound, mitochondria are pre-incubated with different concentrations of the compound before the addition of calcium.

-

The rate and extent of the decrease in absorbance are used to quantify mitochondrial swelling.

-

Determination of Liver ATP Content

-

Tissue Homogenization: A weighed portion of frozen liver tissue is homogenized in a perchloric acid solution to precipitate proteins and inhibit ATPase activity.

-

Neutralization: The homogenate is neutralized with a potassium hydroxide solution.

-

Centrifugation: The neutralized homogenate is centrifuged to pellet the precipitated proteins.

-

ATP Assay:

-

The ATP concentration in the supernatant is determined using a luciferin-luciferase-based ATP assay kit.

-

The light emitted from the reaction is proportional to the ATP concentration and is measured using a luminometer.

-

ATP levels are typically normalized to the protein content of the tissue homogenate and expressed as a percentage of the control group.

-

Assessment of Apoptosis (TUNEL Assay) in Spinal Cord Tissue

-

Tissue Preparation: Spinal cord tissue sections are fixed in paraformaldehyde, embedded in paraffin, and sectioned.

-

Permeabilization: The tissue sections are treated with proteinase K to permeabilize the cells.

-

TUNEL Reaction:

-

The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

-

Detection:

-

The incorporated biotin-dUTP is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a substrate solution (e.g., DAB) that produces a colored precipitate at the site of DNA fragmentation.

-

Alternatively, a fluorescently labeled streptavidin can be used for detection by fluorescence microscopy.

-

-

Counterstaining and Analysis: The sections are counterstained with a nuclear stain (e.g., methyl green or DAPI) to visualize all cell nuclei. The number of TUNEL-positive (apoptotic) cells is then quantified by microscopy.

dot

Caption: Workflow for the TUNEL assay.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the mitigation of ischemia-reperfusion injury. Its well-defined mechanism of action, centered on the inhibition of the mitochondrial permeability transition pore, provides a strong rationale for its protective effects. The quantitative data from preclinical studies in liver and spinal cord injury models consistently show a dose-dependent reduction in tissue damage and preservation of cellular function. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and similar compounds in the context of I/R injury. Future research should focus on elucidating the complete downstream signaling cascade of PTP inhibition by this compound and translating these promising preclinical findings into clinical applications.

Unraveling the Mitochondrial-Centric Bioactivity of S-15176: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15176, a novel anti-ischemic agent, has garnered significant attention for its protective effects against cellular injury, particularly in the context of ischemia-reperfusion. Extensive research has elucidated that the primary locus of this compound's biological activity resides within the mitochondria, the cellular powerhouses that are central to both life and death decisions of a cell. This technical guide provides an in-depth review of the literature on the biological activity of this compound, with a focus on its molecular interactions and functional consequences within the mitochondria. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a comprehensive resource for the scientific community.

Quantitative Bioactivity Profile of this compound

The biological effects of this compound are concentration-dependent, exhibiting a range of activities from cytoprotection to potential toxicity at higher concentrations. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Assay Conditions | Reference |

| Mitochondrial Permeability Transition Pore (PTP) Inhibition | |||

| IC50 (tert-butylhydroperoxide-induced swelling) | 45.7 μM | Rat liver mitochondria | [1] |

| Effective Concentration (Ca2+-induced swelling inhibition) | 10 μM | Rat liver mitochondria | [2][3] |

| Mitochondrial Respiration | |||

| Inhibition of Complex III activity | ~40% reduction | 30 μM this compound, isolated rat liver mitochondria | [2] |

| State 3 Respiration (Succinate) | Dose-dependent suppression | 10-30 μM this compound, rat liver mitochondria | [2][4] |

| State 4 Respiration | Dose-dependent stimulation | 10-30 μM this compound, rat liver mitochondria | [2][4] |

| Other Mitochondrial Effects | |||

| H2O2 Production | Significant inhibition | 10 and 30 μM this compound, rat liver mitochondria | [2] |

| ATP Synthase Activity | Inhibition | >50 nmol/mg protein, rat liver mitochondria | [5] |

| Mitochondrial Membrane Potential | Dose-dependent decrease | 10 to 50 μM this compound, rat thymocytes and liver mitochondria | [2][4] |

Table 1: Summary of in vitro quantitative data for this compound.

| Effect | Concentration | Outcome | Reference |

| Inhibition of Ca2+-induced MPT pore opening | 10 μM | Suppressed mitochondrial swelling and increased calcium retention capacity. | [2] |

| Induction of mitochondrial swelling | ≥ 30 μM | Promoted MPT-independent mitochondrial swelling. | [2] |

| Mitochondrial Depolarization | 10-30 μM | Induced mitochondrial depolarization in rat thymocytes. | [2] |

Table 2: Concentration-dependent effects of this compound on mitochondrial function.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the reported findings.

Mitochondrial Swelling Assay

This assay is fundamental to assessing the inhibition of the mitochondrial permeability transition pore.

-

Principle: The opening of the PTP leads to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling is measured as a decrease in absorbance at 540 nm.

-

Protocol:

-

Isolate mitochondria from rat liver via differential centrifugation.

-

Suspend the isolated mitochondria (0.35 mg/mL) in a reaction medium (e.g., 210 mM mannitol, 70 mM sucrose, 10 μM EGTA, 10 mM HEPES/KOH, pH 7.4).

-

Pre-incubate the mitochondrial suspension with varying concentrations of this compound (e.g., 10 μM) for 1 minute.

-

Induce PTP opening by adding a triggering agent, such as 50 μM Ca2+ in the presence of 1 mM inorganic phosphate (Pi).

-

Monitor the change in absorbance at 540 nm over time using a spectrophotometer. Inhibition of swelling is observed as a smaller decrease in absorbance compared to the control.[2][6][7][8]

-

Mitochondrial Respiration Assay

This assay determines the effect of this compound on the electron transport chain.

-

Principle: Mitochondrial respiration, or oxygen consumption, is measured using an oxygen electrode. The assay distinguishes between different respiratory states (State 2, State 3, and State 4) and the activity of different respiratory complexes.

-

Protocol:

-

Isolate rat liver mitochondria as described above.

-

Suspend the mitochondria (1 mg protein/mL) in a respiration buffer.

-

Add substrates for specific respiratory complexes (e.g., glutamate/malate for Complex I, succinate for Complex II).

-

Measure the basal respiration rate (State 2).

-

Add ADP (200 µM) to stimulate ATP synthesis and measure State 3 respiration.

-

The subsequent rate after ADP is consumed is State 4 respiration.

-

This compound is added before the substrates to assess its effect on these respiratory states.[2][9]

-

Respiratory Complex III Activity Assay

This assay specifically measures the enzymatic activity of Complex III (cytochrome c reductase).

-

Principle: The activity of Complex III is determined by measuring the reduction of cytochrome c at 550 nm.

-

Protocol:

-

Disrupt isolated mitochondria by freeze-thawing to expose the inner membrane enzymes.

-

Prepare a reaction medium containing 25 mM potassium phosphate (pH 7.5), 100 µM EDTA, 75 µM oxidized cytochrome c, and 0.025% (v/v) Tween-20.

-

Add the disrupted mitochondrial suspension (50 μg/mL).

-

Initiate the reaction by adding 100 µM decylubiquinol (a substrate for Complex III).

-

Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[2][10][11]

-

ATP Synthase Activity Assay

This assay measures the rate of ATP synthesis or hydrolysis by Complex V.

-

Principle: The hydrolytic activity of ATP synthase is measured by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions, which is monitored as a decrease in absorbance at 340 nm.

-

Protocol:

-

Prepare a post-nuclear supernatant from tissue homogenates.

-

Use an assay medium containing reagents for the coupled enzymatic reaction (e.g., NADH, phosphoenolpyruvate, lactate dehydrogenase, pyruvate kinase).

-

Add the mitochondrial sample to the assay medium pre-warmed to 37°C.

-

Initiate the reaction by adding ATP.

-

Measure the decrease in absorbance at 340 nm. The oligomycin-sensitive portion of the rate is attributed to the F1Fo-ATP synthase.[5][12][13]

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound converge on the mitochondria, influencing several interconnected pathways that are critical for cell survival and function.

Inhibition of the Mitochondrial Permeability Transition Pore

This compound is a potent inhibitor of the mitochondrial permeability transition pore (PTP).[2][3] The opening of this non-selective channel in the inner mitochondrial membrane is a key event in cellular injury, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.[3] By inhibiting PTP opening, this compound preserves mitochondrial integrity and function, thereby protecting cells from death.[2] This inhibitory effect appears to be independent of its antioxidant properties.[3]

References

- 1. ATP synthase activity assay (radioactive) [protocols.io]

- 2. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. antbioinc.com [antbioinc.com]

- 11. embopress.org [embopress.org]

- 12. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Determining the Inhibitory Concentration of S-15176 on Respiratory Complex III

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15176, a derivative of the anti-ischemic drug trimetazidine, has been investigated for its effects on cellular metabolism and mitochondrial function. Emerging evidence indicates that this compound can directly impact the mitochondrial electron transport chain. Specifically, it has been shown to inhibit the activity of respiratory complex III (ubiquinol-cytochrome c reductase), a critical enzyme in the process of oxidative phosphorylation.[1][2] These application notes provide detailed protocols for researchers to investigate and quantify the inhibitory effects of this compound on mitochondrial respiratory complex III. The protocols cover the isolation of mitochondria from rat liver, followed by a spectrophotometric assay to measure complex III activity in the presence of this compound.

Data Presentation: this compound Concentration and Complex III Inhibition

The following table summarizes the currently available quantitative data on the inhibitory effect of this compound on respiratory complex III activity. Further dose-response studies are recommended to determine the IC50 value.

| Compound | Concentration | Source of Mitochondria | Observed Effect on Complex III Activity | Reference |

| This compound | 30 µM | Rat Liver | 1.6-fold decrease in activity | [1] |

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation.

Materials and Reagents:

-

Male Wistar rats (approximately 200 g)

-

Isolation Buffer I: 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.2

-

Isolation Buffer II: 250 mM sucrose, 0.3 mM EGTA, 10 mM HEPES-KOH, pH 7.2

-

Final Suspension Buffer: 250 mM sucrose, 10 mM HEPES-KOH, pH 7.2

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge

-

Bradford reagent for protein quantification

Procedure:

-

Euthanize the rat according to approved animal care protocols.

-

Immediately excise the liver (10-15 g) and place it in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

-

Homogenize the liver tissue in 50 mL of Isolation Buffer I using a Potter-Elvehjem homogenizer with three 15-second strokes at 1-minute intervals.

-

Centrifuge the homogenate at 580 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new centrifuge tube and centrifuge at 10,300 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in 10 mL of Isolation Buffer II.

-

Centrifuge the suspension at 3,400 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in 1 mL of Final Suspension Buffer.

-

Determine the mitochondrial protein concentration using the Bradford assay. The isolated mitochondria should be used within 3 hours.

Spectrophotometric Assay of Complex III Activity

This protocol measures the activity of complex III by monitoring the reduction of cytochrome c at 550 nm.

Materials and Reagents:

-

Isolated mitochondria

-

Assay Buffer: 25 mM potassium phosphate, pH 7.4, 5 mM MgCl₂, 2.5 mg/mL BSA (fatty acid-free)

-

Cytochrome c (oxidized form)

-

Decylubiquinol (reduced coenzyme Q analog)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor, for control)

-

This compound

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of cytochrome c in Assay Buffer.

-

Prepare a stock solution of decylubiquinol.

-

Prepare stock solutions of rotenone, antimycin A, and this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

Set up a series of cuvettes or a 96-well plate for the spectrophotometer.

-

To each well/cuvette, add the Assay Buffer.

-

Add rotenone to a final concentration of 2 µM to inhibit complex I.

-

Add cytochrome c to a final concentration of 50 µM.

-

Add the desired concentrations of this compound to the test wells. For a negative control, add the solvent vehicle. For a positive inhibition control, add antimycin A.

-

Add isolated mitochondria to a final concentration of 5-10 µg/mL.

-

-

Initiation of the Reaction:

-

Start the reaction by adding decylubiquinol to a final concentration of 50-100 µM.

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 550 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of cytochrome c reduction is proportional to the complex III activity.

-

-

Calculation of Activity:

-

Calculate the rate of reaction (ΔA550/min) from the linear portion of the kinetic curve.

-

The specific activity can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

-

Visualizations

Caption: Experimental workflow for assessing this compound inhibition of Complex III.

Caption: Mechanism of this compound action on the respiratory chain.

References

- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Mitochondrial Permeability Transition Pore (mPTP) with S-15176

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately causing cell death. The mPTP is implicated in various pathologies, including ischemia-reperfusion injury and neurodegenerative diseases, making it a critical target for drug development.

S-15176 is a novel anti-ischemic agent that has been shown to modulate the mPTP.[1][2] Notably, its action is independent of its antioxidant properties, suggesting a direct interaction with the pore complex.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study the mPTP in isolated mitochondria.

This compound exhibits a dual effect on the mPTP. At low concentrations (e.g., 10 µM), it inhibits the calcium-induced opening of the pore.[3] Conversely, at higher concentrations (30-50 µM), it can promote mitochondrial swelling and permeabilization, potentially through a mechanism independent of the classical mPTP.[3] This concentration-dependent activity makes this compound a valuable tool for dissecting the mechanisms of mPTP regulation.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of mPTP function.

| Concentration of this compound | Effect on Ca2+-induced Mitochondrial Swelling | Reference |

| 10 µM | Inhibition | [3] |

| 30 µM | Induction | [3] |

| 50 µM | Induction | [3] |

| Concentration of this compound | Effect on Mitochondrial Calcium Retention Capacity | Reference |

| 10 µM | Increase | [3] |

| 50 µM | Decrease |

| Concentration of this compound | Effect on Mitochondrial Membrane Potential | Reference |

| 10 µM - 50 µM | Dose-dependent decrease | [4] |

Experimental Protocols

Isolation of Rat Liver Mitochondria

A standard differential centrifugation method is used to isolate mitochondria from rat liver. All procedures should be performed at 4°C.

Reagents:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Bovine Serum Albumin (BSA): fatty acid-free.

Procedure:

-

Euthanize the rat according to approved institutional protocols.

-

Excise the liver, wash it with ice-cold isolation buffer, and mince it into small pieces.

-

Homogenize the liver tissue in isolation buffer (10 ml per gram of tissue) using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 800 x g for 10 minutes to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge it at 10,000 x g for 10 minutes to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and centrifuging again at 10,000 x g for 10 minutes.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer without EGTA but supplemented with 0.5% BSA.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the change in absorbance at 540 nm, which is indicative of mitochondrial swelling due to water influx following mPTP opening.

Reagents:

-

Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4.

-

Mitochondrial Substrates: 5 mM glutamate and 5 mM malate.

-

mPTP Inducer: CaCl2 (e.g., 100 µM).

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

Procedure:

-

Add isolated mitochondria (0.5 mg/mL) to a cuvette containing swelling buffer and mitochondrial substrates.

-

Pre-incubate the mitochondrial suspension with the desired concentration of this compound or vehicle control for 1-2 minutes at 25°C.

-

Initiate mPTP opening by adding the Ca2+ salt.

-

Monitor the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester and retain calcium before the induction of mPTP opening.

Reagents:

-

CRC Buffer: 250 mM sucrose, 10 mM Tris-HCl, 5 mM KH2PO4, 5 mM glutamate, 5 mM malate, pH 7.4.

-

Calcium Green-5N: A fluorescent Ca2+ indicator.

-

CaCl2: A stock solution for sequential additions.

-

This compound: Stock solution in a suitable solvent.

Procedure:

-

Add isolated mitochondria (0.5 mg/mL) to a cuvette containing CRC buffer and Calcium Green-5N (e.g., 1 µM).

-

Pre-incubate with this compound or vehicle control.

-

Record the baseline fluorescence.

-

Add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) every 60 seconds.

-

Monitor the fluorescence of Calcium Green-5N. Mitochondrial Ca2+ uptake will be observed as a transient increase in fluorescence followed by a return to baseline.

-

mPTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria.

-

The total amount of Ca2+ added before this large fluorescence increase is the calcium retention capacity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be assessed using cationic fluorescent dyes like Rhodamine 123, which accumulate in the mitochondrial matrix in a potential-dependent manner.

Reagents:

-

Incubation Buffer: Same as CRC buffer.

-

Rhodamine 123: A fluorescent dye sensitive to membrane potential.

-

This compound: Stock solution in a suitable solvent.

Procedure:

-

Add isolated mitochondria (0.5 mg/mL) to a cuvette with incubation buffer.

-

Add Rhodamine 123 (e.g., 0.5 µM) and allow the fluorescence to quench as the dye accumulates in the energized mitochondria.

-

Add this compound at the desired concentration and monitor the fluorescence.

-

A subsequent increase in Rhodamine 123 fluorescence indicates mitochondrial depolarization.

Visualizations

Signaling Pathway of mPTP Modulation by this compound

Caption: this compound modulates mPTP opening in a concentration-dependent manner.

Experimental Workflow for Mitochondrial Swelling Assay

Caption: Workflow for assessing mitochondrial swelling with this compound.

Experimental Workflow for Calcium Retention Capacity Assay

Caption: Workflow for determining calcium retention capacity with this compound.

References

- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of S-15176 in Animal Models of Ischemia: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of S-15176 in animal models of ischemia. This compound, a novel anti-ischemic agent, has demonstrated significant protective effects, primarily in models of hepatic ischemia-reperfusion injury.

Mechanism of Action

This compound exerts its protective effects through a multi-faceted mechanism centered on mitochondrial preservation. During ischemic events, a cascade of detrimental cellular processes is initiated, leading to cell death. A key event in this cascade is the opening of the mitochondrial permeability transition pore (PTP), a non-selective channel in the inner mitochondrial membrane.[1] The opening of the PTP disrupts mitochondrial function, leading to ATP depletion, ion dysregulation, and the release of pro-apoptotic factors.

This compound has been shown to directly inhibit the opening of the PTP, thereby preserving mitochondrial integrity and function.[1][2] This inhibition helps to maintain ATP synthesis and reduces the release of damaging reactive oxygen species (ROS).[2] Additionally, this compound possesses antioxidant properties, further contributing to its protective effects by scavenging harmful free radicals generated during ischemia and reperfusion.[3]

Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating ischemia-reperfusion injury.

Caption: Signaling pathway of this compound in ischemia-reperfusion injury.

Application in Hepatic Ischemia-Reperfusion Animal Models

This compound has been extensively studied in rat models of warm hepatic ischemia-reperfusion, a common occurrence in liver surgery and transplantation. Pretreatment with this compound has been shown to significantly improve survival rates and attenuate liver damage in a dose-dependent manner.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound in a rat model of 2-hour hepatic ischemia followed by reperfusion.

Table 1: Effect of this compound Pretreatment on Survival Rate

| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) |

| Ischemia-Reperfusion (Control) | - | 66 |

| This compound | 1.25 | 75 |

| This compound | 2.5 | 83 |

| This compound | 5 | 92 |

| This compound | 10 | 100 |

Data adapted from a study on rats subjected to 2 hours of hepatic ischemia.[3]

Table 2: Effect of this compound on Liver Function and Cellular Energy

| Parameter | Ischemia-Reperfusion (Control) | This compound (10 mg/kg/day) | Sham Operated |

| Plasma ALT (U/L) | 2800 ± 350 | 800 ± 150 | 50 ± 10 |

| Plasma AST (U/L) | 4500 ± 500 | 1500 ± 200 | 120 ± 20 |

| Liver ATP content (% of Sham) | 35 ± 5 | 86 ± 7 | 100 |

| Bile Flow (µl/min/kg) | 10 ± 2 | 35 ± 4 | 45 ± 5 |

*p < 0.05 compared to Ischemia-Reperfusion (Control) group. Data are presented as mean ± SEM.[2][3]

Experimental Protocols

This section provides a detailed protocol for a common experimental workflow used to evaluate the efficacy of this compound in a rat model of partial hepatic ischemia-reperfusion.

Experimental Workflow Diagram

Caption: Experimental workflow for hepatic ischemia-reperfusion study.

Detailed Protocol: Partial Hepatic Ischemia-Reperfusion in Rats

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Vehicle (e.g., saline)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, microvascular clamps)

-

Suture materials

-

Heating pad

Procedure:

-

Animal Preparation and Pre-treatment:

-

Acclimatize rats to laboratory conditions for at least one week with free access to food and water.

-

Randomly assign animals to different treatment groups (e.g., Sham, Ischemia-Reperfusion + Vehicle, Ischemia-Reperfusion + this compound at different doses).

-

Administer this compound or vehicle intramuscularly once daily for five consecutive days prior to the induction of ischemia.[2][3]

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation).

-

Place the animal in a supine position on a heating pad to maintain body temperature.

-

Shave the abdominal area and disinfect with an appropriate antiseptic solution.

-

-

Induction of Ischemia:

-

Perform a midline laparotomy to expose the liver.

-

Carefully dissect and isolate the portal triad (hepatic artery, portal vein, and bile duct) supplying the median and left lateral lobes of the liver (approximately 70% of the liver mass).

-

Place a microvascular clamp across the portal triad to induce ischemia. Successful occlusion is visually confirmed by the blanching of the ischemic liver lobes.

-

-

Reperfusion:

-

After the ischemic period, carefully remove the microvascular clamp to allow reperfusion of the liver lobes. Reperfusion is confirmed by the return of normal color to the liver.

-

Close the abdominal incision in layers using appropriate suture material.

-

-

Post-operative Care and Sample Collection:

-

Allow the animals to recover from anesthesia in a warm environment.

-

Monitor the animals for survival and any signs of distress.

-

At predetermined time points after reperfusion (e.g., 30 minutes, 60 minutes, or longer), re-anesthetize the animals.[2]

-

Collect blood samples via cardiac puncture for biochemical analysis (e.g., ALT, AST).

-

Excise the ischemic liver lobes for histological examination and determination of ATP content.

-

Sham Operation Control:

-

Sham-operated animals undergo the same surgical procedure, including isolation of the portal triad, but without the application of the vascular clamp.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of animals.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with S-15176

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15176 is a novel compound that has been shown to exert its effects through the inhibition of the mitochondrial permeability transition pore (PTP) and respiratory complex III. This mechanism disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and subsequently inducing apoptosis through the intrinsic pathway. These application notes provide a detailed protocol for the induction and quantitative analysis of apoptosis in mammalian cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the pro-apoptotic potential of this compound and similar compounds that target mitochondrial function.

Data Presentation

Due to the limited availability of published quantitative flow cytometry data specifically for this compound-induced apoptosis, the following tables present representative data from a study on apoptosis induction in HCT-116 human colon cancer cells treated with Actinomycin V, a compound also known to induce apoptosis via the mitochondrial pathway. This data illustrates the expected dose-dependent increase in apoptosis that can be quantified using the described flow cytometry protocol.

Table 1: Apoptosis Induction in HCT-116 Cells after 24-hour Treatment

| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Control (Vehicle) | 95.57 | 2.15 | 2.28 | 4.43 |

| This compound (Low Conc. equivalent) | 84.21 | 10.33 | 5.46 | 15.79 |

| This compound (Mid Conc. equivalent) | 67.26 | 21.54 | 11.20 | 32.74 |

| This compound (High Conc. equivalent) | 38.47 | 40.12 | 21.41 | 61.53 |

Data is representative and adapted from a study using Actinomycin V on HCT-116 cells to illustrate the expected outcome of the experiment.

Table 2: Statistical Summary of Apoptosis Induction

| Parameter | Control (Vehicle) | This compound (Low Conc. equivalent) | This compound (Mid Conc. equivalent) | This compound (High Conc. equivalent) |

| Mean % Total Apoptosis | 4.43 | 15.79 | 32.74 | 61.53 |

| Standard Deviation | ± 0.85 | ± 2.11 | ± 3.58 | ± 4.92 |

| p-value vs. Control | - | <0.05 | <0.01 | <0.001 |

Statistical significance is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the induction of apoptosis in a mammalian cell line of choice using this compound.

Materials:

-

Mammalian cell line (e.g., Jurkat, HeLa, or a cell line relevant to the user's research)

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

6-well or 12-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

Cell Treatment:

-

Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 10 µM, 20 µM, 30 µM). A vehicle control should be prepared with the same final concentration of the solvent.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation: Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental goals. Based on existing data, a significant decrease in mitochondrial membrane potential can be observed as early as 30 minutes.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells from each well into appropriately labeled tubes.

-

For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the cells with PBS. Detach the adherent cells using a gentle cell scraper or a brief treatment with trypsin-EDTA. Combine the detached cells with the collected medium.

-

-

Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step. The cells are now ready for apoptosis analysis.

Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)

This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

-

Harvested and washed cells from Protocol 1

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.

-

Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to correct for spectral overlap.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

-

Gate the populations as follows:

-

Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

-

Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

-

Necrotic cells (primary): Annexin V-negative and PI-positive (upper-left quadrant).

-

-

Quantify the percentage of cells in each quadrant.

-

Visualizations

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing S-15176 Dosage for In Vivo Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of S-15176 in in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] Under conditions of cellular stress, such as ischemia-reperfusion injury, the opening of the mPTP can lead to mitochondrial swelling, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors, ultimately resulting in cell death.[1] By inhibiting the mPTP, this compound helps to preserve mitochondrial function and protect cells from injury.[1]

Q2: What is a typical starting dose for this compound in vivo?

Based on published studies, a common starting dose for this compound in rats is 10 mg/kg administered intraperitoneally (i.p.).[3][4] However, the optimal dose will depend on the specific animal model, the indication being studied, and the route of administration. A dose-ranging study is always recommended to determine the most effective and well-tolerated dose for your specific experimental conditions.